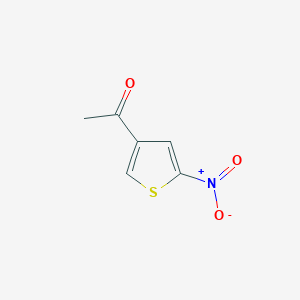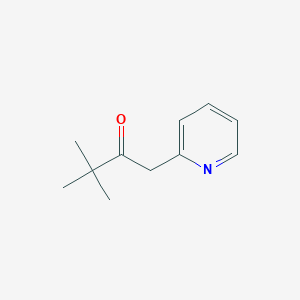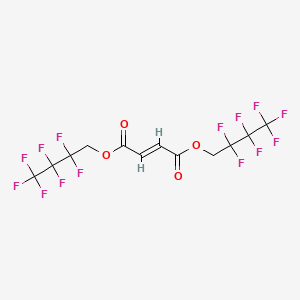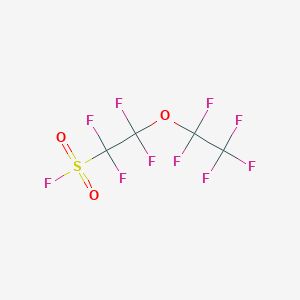
Ethyl 3-(3,4-difluorophenyl)-3-oxopropanoate
Vue d'ensemble
Description
Ethyl 3-(3,4-difluorophenyl)-3-oxopropanoate is a chemical compound with the molecular formula C10H8F2O3 . It is a liquid-oil in physical form .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of derivatives of 5-aryl-7-methyl-2-(2-oxo-2H-chromen-3-yl)-4-oxo-4,5-dihydro-3H-chromeno[2,3-d]pyrimidine-6-carboxylic acid ethyl esters is based on the condensation of 2-amino-4-aryl-3-cyano-6-methyl-4H-pyran-5-carboxylic acid ethyl .Molecular Structure Analysis
The molecular weight of Ethyl 3-(3,4-difluorophenyl)-3-oxopropanoate is 214.17 . The InChI code is 1S/C10H8F2O3/c1-2-15-10(14)9(13)6-3-4-7(11)8(12)5-6/h3-5H,2H2,1H3 .Physical And Chemical Properties Analysis
Ethyl 3-(3,4-difluorophenyl)-3-oxopropanoate is a liquid-oil in physical form . It has a flash point of 105/0.1mm .Applications De Recherche Scientifique
Spectroscopic and Diffractometric Study of Polymorphism
A study characterized two polymorphic forms of a pharmaceutical compound related to Ethyl 3-(3,4-difluorophenyl)-3-oxopropanoate using spectroscopic and diffractometric techniques. These polymorphs, exhibiting very similar spectra and diffraction patterns, posed challenges for analytical characterization, with differences noted in capillary powder X-ray diffraction patterns. Detailed solid-state nuclear magnetic resonance studies were conducted alongside infrared, Raman, UV-visible, and fluorescence spectroscopy to understand the subtle structural differences between the forms (Vogt et al., 2013).
Enhancement of Lithium-Ion Battery Performance
Research into Ethyl 3,3,3-trifluoropropanoate, a compound structurally similar to Ethyl 3-(3,4-difluorophenyl)-3-oxopropanoate, revealed its potential as an additive to improve the cycling performance of lithium-ion batteries at elevated temperatures. The addition of this compound to the electrolyte of LiMn2O4/Li cells resulted in increased capacity retention after numerous charge and discharge cycles, highlighting its effectiveness in inhibiting electrode erosion and reducing interfacial impedance (Huang et al., 2016).
Poly(3,4-ethylenedioxythiophene) Films and Molecular Engineering
Studies have demonstrated the significant conductivity enhancement of poly(3,4-ethylenedioxythiophene) (PEDOT) films through treatments with compounds similar to Ethyl 3-(3,4-difluorophenyl)-3-oxopropanoate. These treatments, utilizing germinal diols and amphiphilic fluoro compounds, facilitated phase segregation and conformational changes in PEDOT chains, resulting in conductivities exceeding 1000 S cm−1. This advancement has implications for the development of transparent electrodes in optoelectronic devices (Xia & Ouyang, 2012).
Acetylcholinesterase Inhibitor Analysis
Ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazol-5-yl)-3-oxopropanoate, a molecule with acetylcholinesterase inhibition properties and structural similarities to Ethyl 3-(3,4-difluorophenyl)-3-oxopropanoate, was the focus of a study developing a rapid and selective RP-HPLC bioanalytical method for its quantification. This method, validated according to USFDA guidelines, facilitated the molecule's stability assessment in human plasma and in vitro metabolite identification, highlighting its potential in drug development processes (Nemani et al., 2018).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 3-(3,4-difluorophenyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O3/c1-2-16-11(15)6-10(14)7-3-4-8(12)9(13)5-7/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJMFJYBMANBQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374282 | |
| Record name | ethyl 3-(3,4-difluorophenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(3,4-difluorophenyl)-3-oxopropanoate | |
CAS RN |
252955-07-0 | |
| Record name | ethyl 3-(3,4-difluorophenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 252955-07-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[1-(3,5-Dimethoxylphenyl)-1-methylethoxy]carbonyl]-glycine](/img/structure/B1596817.png)

![(3R-cis)-(-)-2,3-Dihydro-3-isopropyl-7a-methylpyrrolo[2,1-b]oxazol-5(7aH)-one](/img/structure/B1596820.png)


![(Z)-N'-hydroxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzene-1-carboximidamide](/img/structure/B1596826.png)







